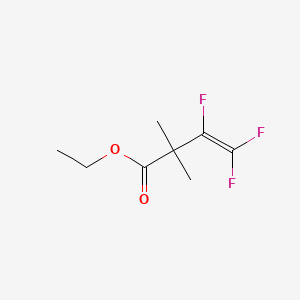![molecular formula C16H12N2O8 B14266035 Bis[(4-nitrophenyl)methyl] ethanedioate CAS No. 138610-05-6](/img/structure/B14266035.png)
Bis[(4-nitrophenyl)methyl] ethanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[(4-nitrophenyl)methyl] ethanedioate is an organic compound characterized by the presence of two 4-nitrophenyl groups attached to a central ethanedioate (oxalate) moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(4-nitrophenyl)methyl] ethanedioate typically involves the reaction of 4-nitrobenzyl chloride with oxalic acid in the presence of a base such as pyridine. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride group is replaced by the oxalate group, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Bis[(4-nitrophenyl)methyl] ethanedioate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under appropriate conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding nitro derivatives.
Reduction: Formation of 4-aminophenyl derivatives.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
Bis[(4-nitrophenyl)methyl] ethanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Bis[(4-nitrophenyl)methyl] ethanedioate involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pathways involved may include oxidative stress and modulation of enzyme activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(4-nitrophenyl) carbonate: Similar structure but with a carbonate moiety instead of an oxalate.
Bis(4-nitrophenyl) phosphate: Contains a phosphate group instead of an oxalate.
Bis(4-nitrophenyl) methane: Lacks the oxalate group and has a simpler structure.
Uniqueness
Bis[(4-nitrophenyl)methyl] ethanedioate is unique due to the presence of the oxalate moiety, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
138610-05-6 |
|---|---|
Formule moléculaire |
C16H12N2O8 |
Poids moléculaire |
360.27 g/mol |
Nom IUPAC |
bis[(4-nitrophenyl)methyl] oxalate |
InChI |
InChI=1S/C16H12N2O8/c19-15(25-9-11-1-5-13(6-2-11)17(21)22)16(20)26-10-12-3-7-14(8-4-12)18(23)24/h1-8H,9-10H2 |
Clé InChI |
ZHOUMCBNPVCTMI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1COC(=O)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




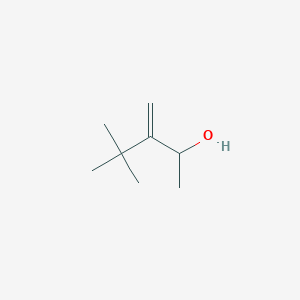
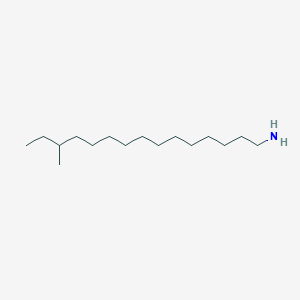
![2-{(E)-[Phenyl(2-phenylhydrazinylidene)methyl]diazenyl}quinoline](/img/structure/B14265973.png)

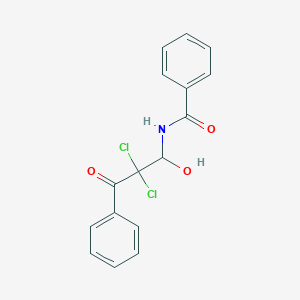
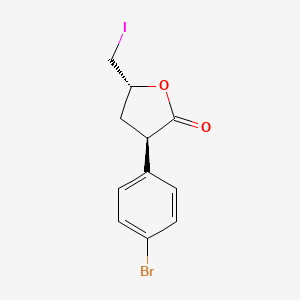
![4-[2-(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonamide](/img/structure/B14265991.png)

